4-Phenylnaphthalene-2-carboxylic acid
Overview
Description
4-Phenylnaphthalene-2-carboxylic acid is an aromatic carboxylic acid with the molecular formula C17H12O2 and a molecular weight of 248.28 g/mol. This compound is characterized by a naphthalene ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 2-position. It is primarily used for experimental and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Phenylnaphthalene-2-carboxylic acid can be synthesized through various methods. One common approach involves the carboxylation of naphthalene derivatives. For example, naphthalene can be reacted with carbon dioxide in the presence of a catalytic system such as Ph3SiCl/AlBr3 . Another method involves the reaction of naphthalene with carbon tetrachloride and alcohols in the presence of iron catalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of aromatic carboxylic acid synthesis apply. These methods typically involve the use of catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenylnaphthalene-2-carboxylic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The carboxylic acid group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols.
Oxidation: Reagents such as nitric acid or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) may be employed.
Esterification: Typically involves alcohols and acid catalysts like sulfuric acid.
Major Products
Nucleophilic Substitution: Substituted derivatives of this compound.
Oxidation: Oxidized derivatives, potentially including quinones.
Reduction: Reduced forms, such as alcohols or hydrocarbons.
Esterification: Esters of this compound.
Scientific Research Applications
4-Phenylnaphthalene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its antimicrobial properties and potential therapeutic applications.
Industry: Utilized in the development of materials with specific chemical properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 4-Phenylnaphthalene-2-carboxylic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. Specific pathways and targets may vary depending on the context of its use, such as in biological systems or chemical reactions .
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenecarboxylic acid: Similar structure but lacks the phenyl group at the 4-position.
1-Phenylnaphthalene-3-carboxylic acid: Similar structure with the carboxylic acid group at a different position.
Uniqueness
The presence of the phenyl group at the 4-position can enhance its stability and interaction with other molecules, making it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
4-phenylnaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12O2/c18-17(19)14-10-13-8-4-5-9-15(13)16(11-14)12-6-2-1-3-7-12/h1-11H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIQVMVBEYRTPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40533701 | |
Record name | 4-Phenylnaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40533701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17560-24-6 | |
Record name | 4-Phenylnaphthalene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40533701 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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